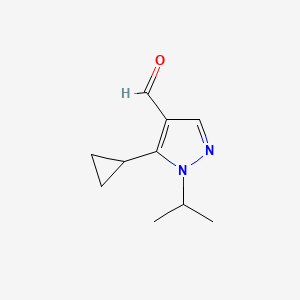
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the chemical formula C10H14N2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0°C initially and then gradually increased.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free conditions and microwave irradiation can be employed to enhance the efficiency and reduce the environmental impact of the synthesis .
化学反应分析
Types of Reactions
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products
Oxidation: 5-Cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Cyclopropyl-1-isopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学研究应用
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but contains a chlorine atom and a phenyl group.
5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but contains a methyl group instead of an isopropyl group
Uniqueness
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyclopropyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10(8-3-4-8)9(6-13)5-11-12/h5-8H,3-4H2,1-2H3 |
InChI 键 |
VDCLAGHSBUNCAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=C(C=N1)C=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















